Lipophilicity (LogP) Differentiation from Unsubstituted Phenylsulfonyl Analog
4-[(4-Chlorophenyl)sulfonyl]benzoic acid exhibits a calculated LogP of 3.95, which is 1.42 log units higher than that of the unsubstituted 4-(phenylsulfonyl)benzoic acid (LogP = 2.53) . This substantial increase in lipophilicity directly impacts the compound's ability to partition into non-polar environments, affecting both membrane permeability in biological assays and retention behavior in reversed-phase HPLC purification [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.95 |
| Comparator Or Baseline | 4-(Phenylsulfonyl)benzoic acid: LogP = 2.53 |
| Quantified Difference | ΔLogP = +1.42 |
| Conditions | Calculated LogP values from ChemSrc database |
Why This Matters
The 1.42 log unit higher LogP translates to approximately 26-fold greater partition into octanol, making the chloro analog markedly more suitable for applications requiring membrane penetration or hydrophobic interaction.
- [1] ChemSrc. 4-(4-Chlorophenyl)sulfonylbenzoic acid. CAS 37940-65-1. LogP value extracted from physical property data. View Source
